molecular formula C10H9N3S B12585276 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine CAS No. 203114-65-2

3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine

Cat. No.: B12585276
CAS No.: 203114-65-2
M. Wt: 203.27 g/mol
InChI Key: YYOWNXGPVUPTCS-UHFFFAOYSA-N
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Description

3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a propynylthio group attached to the benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine typically involves the reaction of 1,2,4-benzotriazine with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:

  • Dissolve 1,2,4-benzotriazine in anhydrous dimethylformamide (DMF).
  • Add sodium hydride to the solution to generate the benzotriazine anion.
  • Slowly add propargyl bromide to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The propynylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit protein kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Propynylthio)-4H-1,2,4-triazole: Similar structure with a triazole ring instead of a benzotriazine ring.

    3-(2-Propynylthio)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.

    3-(2-Propynylthio)-1,2,4-oxadiazole: Features an oxadiazole ring, which can influence its reactivity and stability.

Uniqueness

3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

203114-65-2

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

3-prop-2-ynylsulfanyl-1,2-dihydro-1,2,4-benzotriazine

InChI

InChI=1S/C10H9N3S/c1-2-7-14-10-11-8-5-3-4-6-9(8)12-13-10/h1,3-6,12H,7H2,(H,11,13)

InChI Key

YYOWNXGPVUPTCS-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2NN1

Origin of Product

United States

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